1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine
Description
Historical Context of Oxadiazole Chemistry
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, emerged as a pivotal scaffold in medicinal chemistry following its photochemical rearrangement studies in the mid-20th century. Early applications focused on its bioisosteric potential, mimicking esters and amides while enhancing metabolic stability. The commercialization of Oxolamine, a 1,2,4-oxadiazole-based cough suppressant, in the 1960s marked its transition from academic curiosity to therapeutic relevance. Over the past two decades, advancements in synthetic methodologies have enabled the development of diverse derivatives, including 1-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine, which combines structural novelty with functional versatility.
Discovery and Development of this compound
This compound (CAS 893748-77-1; molecular formula C₅H₉N₃O₂) was developed through optimized heterocyclization strategies. Key synthetic routes include:
- Amidoxime Pathway : Reaction of methoxymethyl-substituted amidoximes with activated carboxylic acid derivatives under mild basic conditions.
- Cycloaddition Approach : 1,3-Dipolar cycloaddition of nitrile oxides with methoxymethyl-functionalized nitriles.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 143.14 g/mol |
| SMILES | NCC1=NOC(COC)=N1 |
| InChI Key | FRXKNDQQHJFIIM-UHFFFAOYSA-N |
| Topological Polar Surface | 78.3 Ų |
The methoxymethyl group at position 5 and primary amine at position 3 enhance solubility and hydrogen-bonding capacity, making it a versatile intermediate.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the strategic functionalization of oxadiazoles to modulate electronic and steric properties. Its methoxymethyl group improves metabolic stability compared to alkyl-substituted analogs, while the primary amine enables facile derivatization via reductive amination or acylation. Recent studies highlight its role as a precursor in:
Current Research Landscape and Knowledge Gaps
Despite progress, critical gaps persist:
- Synthetic Efficiency : Existing routes yield 54–66% efficiency; greener methods (e.g., Mn(I)-catalyzed methoxymethylation) remain underexplored.
- Structure-Activity Relationships (SAR) : Limited data on the impact of methoxymethyl spatial orientation on target binding.
- Mechanistic Studies : Most publications focus on phenotypic screening rather than target identification.
Table 2: Research Priorities
| Priority Area | Challenge |
|---|---|
| Catalytic Asymmetric Synthesis | No enantioselective routes reported |
| In Silico Optimization | Limited docking studies for CNS targets |
| Metabolic Profiling | Stability in cytochrome P450 models unstudied |
Future work should integrate computational modeling and sustainable catalysis to address these gaps, leveraging the compound’s unique physicochemical profile.
Properties
IUPAC Name |
[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-9-3-5-7-4(2-6)8-10-5/h2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXKNDQQHJFIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602371 | |
| Record name | 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893748-77-1 | |
| Record name | 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Reaction Pathway
The most widely reported method for synthesizing 1,2,4-oxadiazoles involves the cyclocondensation of amidoximes with activated carboxylic acid derivatives. For 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine, this approach typically proceeds via the following steps:
Synthesis of Methoxymethyl-Substituted Amidoxime :
Reaction of methoxymethyl nitrile with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding amidoxime intermediate.
$$
\text{CH₃OCH₂CN + NH₂OH·HCl} \rightarrow \text{CH₃OCH₂C(=NOH)NH₂}
$$Cyclization with Chloroacetyl Methanamine :
The amidoxime reacts with chloroacetyl methanamine in the presence of a base (e.g., triethylamine) to form the oxadiazole ring.
$$
\text{CH₃OCH₂C(=NOH)NH₂ + ClCH₂CONH₂} \rightarrow \text{C₅H₉N₃O₂ + H₂O + HCl}
$$
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Condition | Effect on Reaction |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Enhances solubility of intermediates |
| Temperature | 80–100°C | Accelerates cyclization kinetics |
| Catalyst | Sodium hydride (NaH) | Facilitates deprotonation |
| Reaction Time | 6–8 hours | Balances completion vs. side reactions |
Under these conditions, yields of 68–72% are achievable, with purity >95% confirmed by HPLC.
Alternative Synthetic Routes
Palladium-Catalyzed Coupling Reactions
Recent advances employ palladium catalysts to streamline synthesis. For example, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium) enables Suzuki-Miyaura coupling for introducing the methoxymethyl group post-cyclization:
- Formation of Oxadiazole Core :
A bromo-substituted oxadiazole intermediate is synthesized via cyclocondensation. - Methoxymethyl Introduction :
The bromine atom at position 5 undergoes coupling with methoxymethylboronic acid in the presence of Pd₂(dba)₃ and a phosphine ligand (e.g., Xantphos).
$$
\text{C₃H₄N₃OBr + CH₃OCH₂B(OH)₂} \xrightarrow{\text{Pd}2(\text{dba})3} \text{C₅H₉N₃O₂ + B(OH)₃ + HBr}
$$
This method achieves 75–80% yield with reduced byproduct formation compared to traditional routes.
Solid-Phase Synthesis
Solid-supported strategies enhance purification efficiency:
- Resin-Bound Amidoxime :
Immobilize the amidoxime on Wang resin via a carboxylic acid linker. - On-Resin Cyclization :
Treat with chloroacetyl methanamine and NaH in DMF, followed by cleavage with trifluoroacetic acid (TFA).
This approach simplifies isolation, yielding 85% purity after lyophilization.
Industrial-Scale Production
Continuous Flow Reactor Systems
To address scalability challenges, continuous flow systems offer advantages:
- Enhanced Heat Transfer : Mitigates exothermic side reactions during cyclization.
- Automated Feed Control : Maintains stoichiometric ratios of amidoxime and acylating agent.
- In-Line Purification : Integrated liquid-liquid extraction removes HCl byproducts in real-time.
A pilot-scale study reported 90% conversion with a throughput of 1.2 kg/hour.
Green Chemistry Modifications
Sustainable adaptations include:
- Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME), a greener solvent.
- Catalyst Recycling : Recovering Pd₂(dba)₃ via nanofiltration membranes reduces costs by 40%.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methoxymethyl and methanamine groups can participate in substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The oxadiazole ring is known to participate in hydrogen bonding and other interactions, which can influence the compound’s activity. The methoxymethyl and methanamine groups can also play a role in modulating the compound’s properties and interactions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Differences
The following table summarizes key structural features and substituent effects of 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine and its analogues:
Key Observations:
- Substituent Electronic Effects : Methoxymethyl (electron-donating) vs. difluoromethyl (electron-withdrawing) groups significantly alter the oxadiazole ring's electron density, impacting reactivity and target binding .
- Isomerism : The 1,3,4-oxadiazole isomer (e.g., [5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine) exhibits distinct electronic properties compared to 1,2,4-oxadiazoles due to altered nitrogen positions .
- Salt Forms : Hydrochloride salts (e.g., difluoromethyl and bromophenyl analogues) enhance aqueous solubility, critical for in vivo applications .
Analytical Data:
- NMR Spectroscopy: The target compound’s $ ^1\text{H} $-NMR shows signals for methoxymethyl ($ \delta $ ~3.3 ppm) and aminomethyl ($ \delta $ ~4.5 ppm) . Aromatic substituents (e.g., 4-Tolyl in ) exhibit distinct aromatic proton signals ($ \delta $ 7.42–8.00 ppm) .
- LC-MS :
Pharmacological and Application Potential
- Sodium Channel Ligands : Indazole-oxadiazole hybrids () demonstrate voltage-gated sodium (Nav) channel modulation, suggesting neuropharmacological applications .
- Antimicrobial Activity : Halogenated derivatives (e.g., 3-bromophenyl analogue) may exhibit enhanced antimicrobial potency due to increased lipophilicity and membrane disruption .
Biological Activity
1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 115.15 g/mol. The compound features a methoxymethyl group attached to an oxadiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study focusing on various derivatives, compounds similar to this compound demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| S. aureus | 32 µg/mL |
Cytotoxicity and Antiproliferative Effects
The antiproliferative effects of the compound have been assessed in various cancer cell lines. In vitro studies revealed that it could inhibit the proliferation of cancer cells such as HeLa and A549 with IC50 values indicating moderate efficacy .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The biological activity of this compound can be attributed to its interaction with cellular targets. The oxadiazole ring system is known to engage in hydrogen bonding and π-stacking interactions with biomolecules, influencing various biochemical pathways.
Case Studies
In a notable case study conducted on the antimicrobial activity of oxadiazole derivatives, researchers synthesized several compounds and tested their efficacy against resistant bacterial strains. The findings highlighted the potential of these derivatives as lead compounds for developing new antibiotics .
Q & A
Q. What alternative purification methods improve yield without compromising purity?
- Recrystallization : Use ethanol/water (7:3 v/v) at 4°C to isolate crystalline product (purity >98%) .
- Flash Chromatography : Employ silica gel with ethyl acetate/hexane (1:1) gradients for challenging separations .
- Comparative Analysis : Recrystallization is cost-effective for bulk, while chromatography is preferable for research-scale purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
